(4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
Description
(4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine is a synthetic organic compound that belongs to the class of benzoxadiazoles This compound is characterized by its unique structure, which includes a fluorobenzyl group and a benzoxadiazole core
Properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-4-1-3-9(7-10)8-18-15-11-5-2-6-12-13(11)17-19-16-12/h1,3-4,7H,2,5-6,8H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKFNOSFPPCRV-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC(=CC=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC(=CC=C3)F)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the reaction of 2-aminophenol with nitrous acid to form the benzoxadiazole ring. Subsequently, the fluorobenzyl group is introduced through a nucleophilic substitution reaction using 3-fluorobenzyl chloride under basic conditions. The final step involves the formation of the imine group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzoxadiazole core can interact with nucleic acids or proteins, affecting cellular processes such as DNA replication, transcription, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (4E)-N-[(3-chlorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
- (4E)-N-[(3-methylbenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
- (4E)-N-[(3-nitrobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
Uniqueness
The presence of the fluorobenzyl group in (4E)-N-[(3-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
